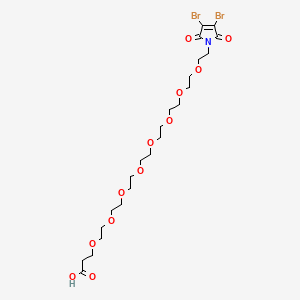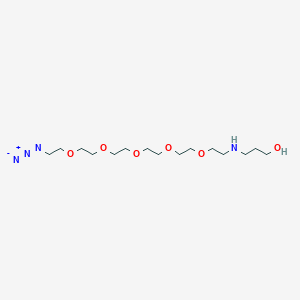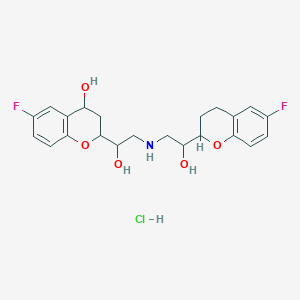
Antifungal agent C38
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal agent C38 is a novel broad-spectrum antifungal agent, also exhibiting good fungicidal activity against both fluconazole-sensitive and -resistant Candida albicans cells and having potent inhibition activity against Candida albicans biofilm formation and hyphal growth, inhibiting the synthesis of fungal cell wall and CYP3A4.
Wissenschaftliche Forschungsanwendungen
Antifungal Efficacy and Mechanism
C38 has been identified as a novel antifungal carboline derivative with significant broad-spectrum antifungal activity. Particularly noteworthy is its comparable in vitro antifungal activity to fluconazole, but without toxicity to human embryonic lung cells. C38 is effective against both fluconazole-sensitive and -resistant Candida albicans cells and inhibits Candida albicans biofilm formation and hyphal growth. Its potential mechanism of action might involve inhibiting the synthesis of the fungal cell wall (Wang et al., 2014).
Immune Response Regulation
Research has shown that p38γ and p38δ are important in regulating the immune response to C. albicans. Deficiency in these elements in myeloid cells enhances the antifungal capacity of neutrophils and macrophages, thereby offering protection against C. albicans infection. This indicates a potential therapeutic target for treating C. albicans infections in humans (Alsina-Beauchamp et al., 2018).
High-Throughput Screening for Antifungal Agents
A novel high-throughput, multiplexed screening method utilizing small molecules to probe drug targets in Candida albicans has been developed. This approach is significant for identifying compounds that can target virulence-related proteins, potentially leading to the discovery of new antifungal agents including those like C38 (Bernardo et al., 2014).
Potential Clinical Applications
The research and development of novel antifungal agents like C38 is driven by the need for more effective treatments against fungal pathogens, particularly in immunocompromised patients. Studies have explored various mechanisms of action and potential clinical applications of such agents, highlighting their potential in treating fungal infections with minimal side effects (Odds et al., 2003).
Eigenschaften
Molekularformel |
C20H20ClFN2O |
|---|---|
Molekulargewicht |
358.8414 |
IUPAC-Name |
5-(3-(4-Chlorophenoxy)propyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C20H20ClFN2O/c21-14-2-5-16(6-3-14)25-11-1-10-24-19-7-4-15(22)12-17(19)18-13-23-9-8-20(18)24/h2-7,12,23H,1,8-11,13H2 |
InChI-Schlüssel |
AYKQXOKTTGHBAI-UHFFFAOYSA-N |
SMILES |
FC1=CC2=C(N(CCCOC3=CC=C(Cl)C=C3)C4=C2CNCC4)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Antifungal agent C38 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-ethoxy-4-[(pyridin-3-ylamino)methyl]phenoxy]-N-hydroxyacetamide](/img/structure/B1192083.png)



![4-{4-[(4-Methoxyphenyl)methyl]phenyl}-1,3-thiazol-2-amine](/img/structure/B1192099.png)
![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-(3-ethyl-7-methoxyquinoxalin-2-yl)oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B1192102.png)
